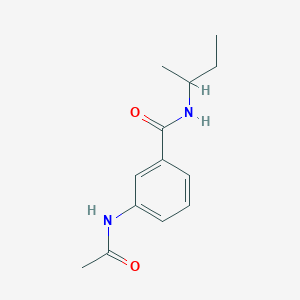![molecular formula C18H25ClN2O2 B269235 2-chloro-N-cyclohexyl-5-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B269235.png)
2-chloro-N-cyclohexyl-5-[(2,2-dimethylpropanoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-cyclohexyl-5-[(2,2-dimethylpropanoyl)amino]benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mécanisme D'action
The exact mechanism of action of 2-chloro-N-cyclohexyl-5-[(2,2-dimethylpropanoyl)amino]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce fever and inflammation in rats and mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-chloro-N-cyclohexyl-5-[(2,2-dimethylpropanoyl)amino]benzamide in lab experiments is its relatively low toxicity compared to other anti-inflammatory and analgesic drugs. However, its solubility in water is limited, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for the research on 2-chloro-N-cyclohexyl-5-[(2,2-dimethylpropanoyl)amino]benzamide. One direction is to further investigate its mechanism of action and explore its potential applications in the treatment of other inflammatory and pain-related disorders. Another direction is to develop new methods for synthesizing the compound that can improve its solubility and bioavailability. Additionally, research can be conducted to explore the potential side effects and toxicity of the compound in different animal models.
Méthodes De Synthèse
2-chloro-N-cyclohexyl-5-[(2,2-dimethylpropanoyl)amino]benzamide is synthesized using a specific method that involves the reaction of 2-chlorobenzoyl chloride with N-cyclohexyl-2-amino-2-methylpropanamide in the presence of a base such as triethylamine. The resulting product is then treated with 2,2-dimethylpropanoic acid chloride to form the final compound.
Applications De Recherche Scientifique
2-chloro-N-cyclohexyl-5-[(2,2-dimethylpropanoyl)amino]benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory and pain-related disorders.
Propriétés
Formule moléculaire |
C18H25ClN2O2 |
|---|---|
Poids moléculaire |
336.9 g/mol |
Nom IUPAC |
2-chloro-N-cyclohexyl-5-(2,2-dimethylpropanoylamino)benzamide |
InChI |
InChI=1S/C18H25ClN2O2/c1-18(2,3)17(23)21-13-9-10-15(19)14(11-13)16(22)20-12-7-5-4-6-8-12/h9-12H,4-8H2,1-3H3,(H,20,22)(H,21,23) |
Clé InChI |
PWOVODXPGXDJFS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)Cl)C(=O)NC2CCCCC2 |
SMILES canonique |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)Cl)C(=O)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B269152.png)
![4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269153.png)
![3-{[(2-furoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269154.png)
![N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B269155.png)
![4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide](/img/structure/B269157.png)
![4-{[(2-furoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269158.png)
![N-{[3-(acetylamino)phenyl]carbamothioyl}-3-methylbenzamide](/img/structure/B269160.png)
![4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269162.png)

![4-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269165.png)
![3-{[(2-chlorophenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B269167.png)
![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B269169.png)
![4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide](/img/structure/B269170.png)
![2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B269172.png)